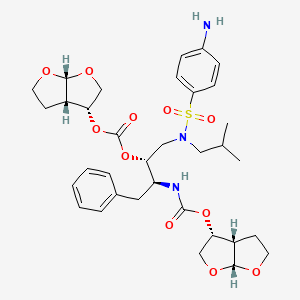

Darunavir Difuranyl

Description

Properties

Molecular Formula |

C34H45N3O11S |

|---|---|

Molecular Weight |

703.8 g/mol |

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] [(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl] carbonate |

InChI |

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(40,41)24-10-8-23(35)9-11-24)18-28(47-34(39)48-30-20-45-32-26(30)13-15-43-32)27(16-22-6-4-3-5-7-22)36-33(38)46-29-19-44-31-25(29)12-14-42-31/h3-11,21,25-32H,12-20,35H2,1-2H3,(H,36,38)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |

InChI Key |

BBKAVIFBZFHTBX-KDWZEFHUSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)OC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)S(=O)(=O)C6=CC=C(C=C6)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC(=O)OC4COC5C4CCO5)S(=O)(=O)C6=CC=C(C=C6)N |

Origin of Product |

United States |

Molecular Mechanism of Action and Enzyme Kinetics

Detailed Interaction with HIV-1 Protease

The efficacy of darunavir (B192927) stems from its intricate and robust interactions with the HIV-1 protease, a homodimeric aspartyl protease responsible for cleaving viral polyprotein precursors into mature, functional proteins. patsnap.comfda.gov

Darunavir lodges itself within the active site of the HIV-1 protease, establishing a comprehensive network of hydrogen bonds. wikipedia.org This interaction competitively inhibits viral polypeptides from accessing the catalytic site. wikipedia.org The chemical activity of the protease is dependent on a pair of catalytic aspartate residues, Asp25 and Asp25', one from each monomer of the dimer. wikipedia.orgpatsnap.com Darunavir directly interacts with these critical residues. patsnap.com Furthermore, it forms strong hydrogen bonds with the main-chain atoms of other active site residues, including Asp29 and Asp30. nih.govfrontiersin.orgnih.gov This extensive hydrogen bonding with the conserved backbone of the protease is a key feature of its design, making the interaction less susceptible to disruption by mutations in the enzyme's side chains. wikipedia.orgnih.gov In some complexes, a tetracoordinated water-mediated hydrogen bond has been observed, linking the inhibitor to the flap residues Ile50 and Ile50´. nih.gov

A distinguishing structural feature of darunavir is its bis-tetrahydrofuranyl (bis-THF) moiety at the P2 position. mdpi.comnih.gov This component was rationally designed to maximize interactions within the S2 subsite of the protease. nih.govnih.gov The oxygen atoms of the bis-THF group form strong hydrogen bonds with the backbone amide nitrogens of residues Asp29 and Asp30. nih.govfrontiersin.orgnih.gov These interactions are crucial for the compound's very favorable binding enthalpy and contribute significantly to its high potency and slow dissociation rate. nih.govnih.gov The extensive interactions provided by the bis-THF moiety are considered critical to darunavir's exceptional antiviral activity, particularly against multidrug-resistant HIV-1 strains. rsc.org

The HIV-1 protease possesses two flexible "flaps" (typically residues 43-58) that cover the active site. frontiersin.orgosti.gov The opening and closing of these flaps are essential for substrate or inhibitor binding and release. plos.org Upon binding, inhibitors like darunavir induce a closed conformation, securing the drug within the active site. plos.orgnih.gov However, the dynamics of these flaps can be altered by mutations. nih.gov Studies on highly resistant protease variants have revealed unique flap conformations, such as a "curled" state, which can differ from the typical open or closed states and may influence inhibitor binding. frontiersin.orgosti.govnih.gov Molecular dynamics simulations have shown that mutations can increase the flexibility of the flap tips, leading to a shift from a closed to a more semi-open conformation, which could facilitate the inhibitor's disengagement from the active site. frontiersin.orgnih.gov

Role of the Bis-Tetrahydrofuranyl Moiety in Protease Recognition

Inhibition of HIV-1 Protease Dimerization and Catalytic Activity

HIV-1 protease is only active as a dimer. pnas.orgnih.gov Darunavir uniquely interferes with this process, in addition to blocking the active site of the already-formed dimer.

Darunavir is recognized for its dual mechanism of action. rsc.orgnih.gov It not only inhibits the catalytic function of the mature dimeric HIV-1 protease but also prevents the dimerization of protease monomers. drugbank.comrsc.orgpnas.orgresearchgate.net This dimerization inhibition is a feature not commonly seen in earlier protease inhibitors like saquinavir (B1662171). pnas.orgnih.gov By binding to protease monomers, darunavir sterically hinders the formation of the active dimer, representing an alternative and crucial therapeutic strategy. rsc.orgpnas.orgacs.org Research indicates that dimerization is a two-step process, and darunavir inhibits the initial step by binding to the monomers in a one-to-one molar ratio. pnas.org This dual activity is believed to contribute significantly to its high genetic barrier to developing resistance. nih.govnih.gov

Binding Affinity and Dissociation Kinetics of Darunavir to HIV-1 Protease

The interaction between darunavir and HIV-1 protease has been quantified through detailed enzyme kinetic studies, revealing its exceptional binding characteristics compared to other protease inhibitors.

Surface plasmon resonance-based studies have shown that darunavir binds to wild-type HIV-1 protease with an affinity more than 100-fold higher than other clinically used PIs. nih.govasm.org This superior affinity is primarily due to an extremely slow dissociation rate (koff). nih.govnih.gov The dissociative half-life of darunavir from the wild-type enzyme is significantly longer than that of other PIs. nih.govnih.gov While mutations in the protease can decrease binding affinity for all PIs, often by increasing the dissociation rate, darunavir's potency is maintained even with substantial decreases in affinity. nih.govnih.gov

Interactive Data Table: Binding Kinetics of Protease Inhibitors with Wild-Type HIV-1 Protease

This table summarizes the kinetic parameters for several protease inhibitors, highlighting the distinct profile of darunavir.

| Inhibitor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (M) | Dissociative Half-life (t₁/₂) |

| Darunavir | ~2 x 10⁶ nih.gov | <10⁻⁵ nih.gov | <4.5 x 10⁻¹² nih.govnih.gov | >240 hours nih.govnih.gov |

| Amprenavir (B1666020) | ~2 x 10⁶ nih.gov | >10⁻³ | 3.9 x 10⁻¹⁰ nih.gov | <12 minutes |

| Atazanavir | >10⁵ | >10⁻³ | >10⁻⁹ | <12 minutes |

| Lopinavir (B192967) | >10⁵ | >10⁻³ | >10⁻⁹ | <12 minutes |

| Tipranavir (B1684565) | >10⁵ | >10⁻³ | >10⁻⁹ | <12 minutes |

Interactive Data Table: Inhibition Constants (Ki) of Darunavir for HIV-1 Protease Variants

This table presents the inhibition constants for darunavir against wild-type and two mutant HIV-1 subtype C proteases, illustrating the impact of mutations on inhibitory activity.

| Protease Variant | Inhibition Constant (Ki) (nM) | Overall Dissociation Constant (Ki*) (nM) |

| Wild-Type (WT) | 2.39 tandfonline.com | 0.66 tandfonline.com |

| Mutant 1 (MUT-1) | 1.55 tandfonline.com | 1.29 tandfonline.com |

| Mutant 2 (MUT-2) | 2.58 tandfonline.com | 2.00 tandfonline.com |

Enzyme Inhibition Kinetics and Potency Studies (e.g., Ki Values)

Darunavir is a highly potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the virus's replication cycle. Its efficacy is rooted in its specific and strong binding to the protease active site, which has been quantified through extensive enzyme inhibition and potency studies. These studies reveal key kinetic parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kd), and the 50% effective concentration (EC₅₀), which collectively illustrate the compound's remarkable antiviral activity.

Detailed research findings have established that darunavir possesses an exceptionally high binding affinity for the HIV-1 protease active site. nih.gov This strong interaction is characterized by a dissociation constant (Kd) of 4.5 x 10⁻¹² M, indicating a very stable and long-lasting complex between the inhibitor and the enzyme. nih.gov This binding affinity is approximately 100 times tighter than that of the structurally related protease inhibitor amprenavir. nih.gov The unique bis-tetrahydrofuran (bis-THF) moiety, which can be described as a difuranyl group, plays a crucial role in this high affinity by forming strong hydrogen bonds with the backbone atoms of amino acid residues D29 and D30 within the protease. nih.gov

Kinetic studies have demonstrated that darunavir's potency is not only due to its tight binding but also its exceptionally slow rate of dissociation from the enzyme. nih.gov Surface plasmon resonance-based kinetic analyses have shown that the dissociative half-life of darunavir from wild-type protease is greater than 240 hours, which is significantly longer than other protease inhibitors. nih.gov This slow off-rate means that once darunavir binds to the protease, it remains there for an extended period, effectively shutting down the enzyme's function for a prolonged time. nih.gov

The inhibitory activity of darunavir has been quantified against both wild-type and mutant HIV-1 protease variants. For the wild-type enzyme, darunavir exhibits Kᵢ values in the low nanomolar to picomolar range. One study reported a Kᵢ value of 1.74 ± 0.27 nM for the wild-type protease. tandfonline.com Another study focusing on the design of darunavir analogs reported a Kᵢ of 1.87 nM for the parent darunavir compound against wild-type HIV-1 protease. acs.org In cell-based assays, darunavir demonstrates potent antiviral activity with EC₅₀ values ranging from 1.2 to 8.5 nM against wild-type HIV-1. nih.govpmda.go.jp

A key advantage of darunavir is its sustained potency against HIV-1 strains that have developed resistance to other protease inhibitors. While mutations in the protease enzyme can reduce the binding affinity of many inhibitors, darunavir often retains significant activity. For instance, against two different multi-drug resistant mutant protease variants (MUT-1 and MUT-2), darunavir showed Kᵢ values of 8.93 ± 0.10 nM and 13.27 ± 0.05 nM, respectively. tandfonline.com Although these values are higher than for the wild-type, they still represent potent inhibition. tandfonline.com Even in the face of up to 20 mutations, which can decrease the binding affinity by thousands of folds, darunavir can maintain a binding affinity in the picomolar range (e.g., 60 pM), which is substantially higher than older protease inhibitors. nih.gov

The following table summarizes key enzyme inhibition and potency data for darunavir from various research findings.

| Parameter | Value | Target/Condition | Source |

| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M | Wild-Type HIV-1 Protease | nih.gov |

| < 10⁻¹² M | Wild-Type HIV-1 Protease | nih.gov | |

| 37 nM | Highly Resistant HIV-1 Protease (PRP51) | acs.org | |

| Inhibition Constant (Kᵢ) | 1.74 ± 0.27 nM | Wild-Type HIV-1 Protease | tandfonline.com |

| 1.87 nM | Wild-Type HIV-1 Protease | acs.org | |

| 8.93 ± 0.10 nM | Mutant HIV-1 Protease (MUT-1) | tandfonline.com | |

| 13.27 ± 0.05 nM | Mutant HIV-1 Protease (MUT-2) | tandfonline.com | |

| 0.40 µM | Cytochrome P450 3A (CYP3A) | pmda.go.jp | |

| 50% Effective Concentration (EC₅₀) | 1.2 - 8.5 nM | Wild-Type HIV-1 (in cell-based assays) | pmda.go.jp |

| < 10 nM | 75% of 1501 PI-resistant viruses | selleckchem.com | |

| 1 - 2 nM | HIV-1 and HIV-2 | dovepress.com | |

| Dissociative Half-life (t₁/₂) | > 240 hours | Wild-Type HIV-1 Protease | nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Pharmacophoric Elements within Darunavir (B192927)

The remarkable potency of Darunavir against HIV-1 protease, including drug-resistant strains, is attributed to specific pharmacophoric elements that engage in critical interactions with the enzyme's active site. A key design strategy, known as "backbone binding," focuses on maximizing hydrogen bonding interactions with the highly conserved backbone atoms of the protease active site. nih.govnih.gov This approach is thought to contribute to Darunavir's high genetic barrier to resistance. nih.govresearchgate.net

X-ray crystallography has been instrumental in revealing these key interactions. nih.govnih.gov The central hydroxyl group of the hydroxyethylamine sulfonamide isostere mimics the transition-state of peptide bond cleavage and forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') in the enzyme's active site. rsc.org

The most distinctive feature of Darunavir is the (3R,3aS,6aR)-bis-tetrahydrofuranyl urethane (B1682113) (bis-THF) moiety, which serves as the P2 ligand. nih.govnih.gov The two oxygen atoms of the bis-THF ligand establish strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease. nih.govnih.gov The P2' 4-aminosulfonamide group was also specifically designed to foster hydrogen bonds with the backbone atoms in the S2' subsite. nih.govrsc.org Additionally, hydrophobic interactions between the inhibitor's various components, such as the P1 and P1' ligands, and the corresponding S1 and S1' pockets of the protease contribute significantly to its binding affinity. nih.govnih.gov

Systematic Chemical Modifications and Their Impact on Anti-HIV-1 Activity

Systematic modifications of the Darunavir scaffold have been a cornerstone of research aimed at overcoming drug resistance and improving antiviral potency. SAR studies have consistently shown that alterations at the P1, P1', P2, and P2' positions are essential for modulating the inhibitor's activity. nih.govacs.org

Modifications at the P1, P1', and P2' positions have been extensively explored to enhance interactions within the S1, S1', and S2' subsites of the HIV-1 protease and to combat resistance. nih.govacs.orgresearchgate.net

P1 Position: Exploration of Darunavir analogues with a phosphonate (B1237965) modification at the P1 position, combined with larger hydrophobic groups at P1' and various P2' moieties, has shown promise. researchgate.netosti.gov These phosphonate analogues demonstrated substantially improved potency against highly mutated and resistant HIV-1 protease variants. researchgate.netosti.gov The enhanced activity is attributed to extensive hydrophobic interactions with the protease, particularly with flap residues. osti.gov Incorporating functionalized biphenyl (B1667301) derivatives at the P1 position has also been investigated to create enhanced van der Waals interactions in the S1 subsite. scispace.com

P1' Position: The P1' position can accommodate various hydrophobic groups. nih.gov However, introducing excessively large hydrophobic ligands at this position can disrupt the shape of the enzyme's P2' pocket, leading to reduced activity. acs.org Studies have shown that analogues with a larger hydrophobic P1' moiety, when combined with a P1 phosphonate group, maintain excellent antiviral potency against highly resistant HIV-1 variants. researchgate.netosti.gov

P2' Position: The P2' position is crucial for enhancing hydrogen bonding with the protease backbone. nih.govacs.org Modifications of the P2' 4-amino functionality to various amide derivatives have been synthesized to improve interactions with the S2' subsite. nih.govresearchgate.net While some of these derivatives showed potent enzyme inhibition, they often resulted in reduced antiviral activity compared to Darunavir. nih.gov For instance, an N-acetamide derivative (inhibitor 4b) displayed a K_i value of 0.6 pM but had nearly a 10-fold reduction in antiviral activity. nih.gov Conversely, modifications on the phenyl ring of the P2' sulfonamide motif with flexible aliphatic or alkoxy groups led to greater inhibition activity, potentially due to enhanced hydrophobic contact within the S2' subsite. nih.govacs.org

The bis-THF ligand at the P2 position is a hallmark of Darunavir, contributing significantly to its potency through strong hydrogen bonds with the protease backbone. nih.govnih.govwikipedia.org The success of this moiety has spurred the design of new inhibitors based on the "backbone binding concept". nih.gov

Variations of this ligand have been explored to further enhance binding and activity. For example, incorporating mono- or disubstituted amine-derivatives on the bis-THF ligand resulted in analogues with excellent enzyme inhibitory and antiviral activity. nih.gov One such inhibitor, with a C4-isopropylamine functionality on the bis-THF, showed a more than 10-fold improvement in antiviral activity compared to Darunavir. nih.gov The introduction of a C-5-aminoalkyl-bis-THF, in combination with other modifications, has also led to novel protease inhibitors with highly potent activity against wild-type and multi-drug resistant HIV strains. asm.org These findings underscore the critical role of the P2 ligand and the potential for targeted modifications to improve therapeutic profiles. nih.govnih.gov

Modifications at P1, P1', P2, and P2' Positions of the Darunavir Scaffold

Design of Novel Darunavir Analogues and Derivatives

The quest for next-generation HIV-1 protease inhibitors has led to the design of novel Darunavir analogues, leveraging both computational and synthetic chemistry. The goal is to create compounds with improved efficacy, particularly against resistant viral strains. acs.orgresearchgate.net

Computational methods are integral to the rational design of new Darunavir analogues. Techniques like molecular docking and the Fragment Molecular Orbital (FMO) method are used to predict binding affinities and understand interaction patterns. nih.govacs.org

A combinatorial in silico approach was used to design a library of analogues with modifications at the P1' and P2' sites. nih.govacs.org These virtual compounds were then docked into the active site of HIV-1 protease for preliminary screening. nih.govacs.org For example, 858 novel analogues were generated and docked, with those showing high docking scores prioritized for synthesis. nih.govacs.org

The FMO method has been employed to analyze interactions and guide the design of new analogues with potentially superior binding to the protease. nih.gov This method identified that the P1' and P2' positions of Darunavir have weaker interactions with the enzyme compared to the P1 and P2 positions, suggesting that introducing more flexible moieties at these sites could enhance binding. nih.govacs.org Machine learning models have also been used to identify key substructures for drug development, guiding the design of new analogues that are then screened using molecular docking against wild-type and mutated proteases. researchgate.netnih.gov

Promising candidates from computational screening are then synthesized and evaluated for their biological activity. The synthesis of Darunavir analogues typically follows a multi-step protocol, starting from a commercially available Boc-protected epoxide. nih.govacs.org This involves an epoxide ring-opening reaction followed by the introduction of the P2' sulfonamide functionality. nih.govacs.org

The synthesized compounds are then subjected to in vitro evaluation, including enzyme inhibition assays and cell-based antiviral assays. nih.govacs.org A fluorogenic assay is commonly used to determine the inhibition constant (K_i) against wild-type HIV-1 protease. acs.org

Recent studies have yielded several analogues with superior activity compared to Darunavir. For example, analogues with specific halogen, aliphatic, and alkoxy groups at the P2' position showed enhanced inhibition against wild-type HIV-1 PR. acs.orgresearchgate.net

Table 1: In Vitro Activity of Selected Darunavir Analogues

| Compound | P1' Substituent | P2' Substituent | Docking Score | K_i (nM) vs WT HIV-1 PR |

|---|---|---|---|---|

| Darunavir | Isobutyl | 4-aminophenyl | 87.3 | 1.87 |

| 5aa | Isobutyl | 4-fluorophenyl | 89.0 | 1.54 |

| 5ac | Isobutyl | 4-isopropylphenyl | 89.0 | 0.31 |

| 5ad | Isobutyl | 3,4-dichlorophenyl | 92.9 | 0.71 |

| 5ae | Isobutyl | 4-(n-butoxy)phenyl | 101.2 | 0.28 |

| 5af | Isobutyl | 4-(isopropoxy)phenyl | 95.0 | 1.11 |

Data sourced from a 2024 study on Darunavir analogues. nih.govacs.org

These findings demonstrate that the strategic modification of the Darunavir scaffold, guided by computational analysis and confirmed by in vitro testing, is a powerful approach for developing new and more effective HIV-1 protease inhibitors. acs.orgresearchgate.net

Preclinical Pharmacological Research in Vitro and Animal Models

In Vitro Metabolic Fate and Enzyme Interactions

Cytochrome P450 (CYP) Metabolism

In vitro experiments utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of darunavir (B192927). fda.gov These studies reveal that darunavir primarily undergoes oxidative metabolism. fda.gov The principal enzyme system responsible for this metabolism is the cytochrome P450 (CYP) system, with a particular emphasis on the CYP3A isoenzymes. fda.govdrugbank.comoup.com

Research has shown that darunavir is extensively metabolized by CYP enzymes. fda.gov Specifically, in vitro studies with human liver microsomes have identified CYP3A4 as a key player in the metabolism of darunavir. nih.govhiv-druginteractions.org The process involves several key reactions, including carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.govresearchgate.netcapes.gov.br To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also contribute to its metabolism. nih.govresearchgate.netcapes.gov.br

The interaction with CYP3A4 is significant. In vitro enzyme kinetics studies have determined the Michaelis-Menten constant (Km) and the maximum rate of metabolite formation (Vmax) for CYP3A4-mediated darunavir metabolism. One study found a Km value of 1.1 µM and a Vmax value of 180 pmol/min/mg protein, indicating a saturable bioconversion process at increasing concentrations. nih.gov

It is also noteworthy that darunavir itself can act as an inducer of the CYP3A isoenzyme, as observed in rodent models. fda.gov This self-induction could potentially influence its own metabolism upon repeated administration.

| In Vitro Metabolic Parameter | Value | Source |

| Primary Metabolizing Enzyme | CYP3A4 | nih.govhiv-druginteractions.org |

| Km (CYP3A4) | 1.1 µM | nih.gov |

| Vmax (CYP3A4) | 180 pmol/min/mg protein | nih.gov |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to exert its pharmacological effect. Darunavir exhibits a high degree of plasma protein binding, approximately 95%. fda.govdrugbank.comnih.gov The primary plasma protein to which darunavir binds is alpha-1-acid glycoprotein (B1211001) (AAG). fda.govdrugbank.comoup.comnih.gov

This binding to AAG is a significant factor in the pharmacokinetics of darunavir. activo.co.za Higher concentrations of AAG, which can be observed in certain conditions, can lead to increased binding of darunavir and consequently higher plasma concentrations. activo.co.za While darunavir also binds to albumin, its affinity is higher for AAG. researchgate.netnih.gov The binding to AAG is characterized as having a high affinity but is also saturable due to the relatively low concentration of AAG in plasma compared to albumin. researchgate.netnih.gov This suggests that at higher concentrations of darunavir, the unbound fraction may increase. The binding to plasma proteins is a reversible process.

| Plasma Protein Binding Characteristic | Finding | Source |

| Percentage Bound | ~95% | fda.govdrugbank.comnih.gov |

| Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) | fda.govdrugbank.comoup.comnih.gov |

| Other Binding Protein | Albumin | researchgate.netnih.gov |

| Binding Nature | Reversible and Saturable (especially to AAG) | researchgate.netnih.gov |

Preclinical Pharmacokinetic Profiling

The journey of a drug through the body, from absorption to excretion, is a complex process. Preclinical pharmacokinetic studies in cell culture and animal models provide essential data to predict a drug's behavior in humans.

Absorption and Distribution Studies in Cell Culture and Animal Models

Following oral administration in various animal species, darunavir is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours. fda.govpmda.go.jp The absolute oral bioavailability of darunavir alone has been reported to be between 37% and 58% in rats. fda.govpmda.go.jp

In cell culture models, studies have investigated the cellular transport of darunavir. It has been shown to be a substrate of the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. oup.comnih.gov This was demonstrated in CEM cells, where darunavir accumulation was significantly lower in cells overexpressing P-gp (CEMVBL) compared to parental CEM cells. nih.gov This suggests that P-gp can actively transport darunavir out of cells, potentially affecting its intracellular concentration.

Distribution studies indicate that darunavir binds primarily to plasma proteins, with about 95% of the drug being bound. fda.gov The main binding protein is alpha-1-acid glycoprotein (AAG). fda.govoup.com The volume of distribution has been found to be moderate to high in rats and dogs. fda.gov

Excretion Pathways in Preclinical Systems

Studies in healthy human subjects, which provide insights applicable to preclinical understanding, have shown that after a single oral dose of radiolabeled darunavir, the majority of the administered dose is recovered in the feces. nih.govresearchgate.netcapes.gov.br Approximately 79.5% to 81.7% of the dose is found in the feces, while a smaller portion, around 12.2% to 13.9%, is recovered in the urine. nih.govresearchgate.netcapes.gov.br

When darunavir is administered alone, it is extensively metabolized, and only a small fraction of the unchanged drug is excreted. nih.govresearchgate.netcapes.gov.br Unchanged darunavir accounts for about 8.0% of the total dose excreted. drugbank.comnih.govresearchgate.netcapes.gov.br The amount of unchanged darunavir in the urine is very low, indicating a low renal clearance. drugbank.comnih.govresearchgate.netcapes.gov.br

| Excretion Pathway | Percentage of Administered Dose | Source |

| Feces | ~79.5% - 81.7% | nih.govresearchgate.netcapes.gov.br |

| Urine | ~12.2% - 13.9% | nih.govresearchgate.netcapes.gov.br |

| Unchanged Darunavir (Total Excretion) | ~8.0% | drugbank.comnih.govresearchgate.netcapes.gov.br |

Pharmacokinetic Modeling in Non-Human Systems

Pharmacokinetic (PK) modeling is a valuable tool used to simulate and predict the behavior of drugs in biological systems. In the context of darunavir, PK modeling has been employed in non-human primate (NHP) models to understand its long-term treatment dynamics. mdpi.com These models help in validating the suitability of NHP models for studying HIV infection and potential cure strategies. mdpi.complos.org

Physiologically based pharmacokinetic (PBPK) models have been developed to provide a more detailed and mechanistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov For instance, PBPK models have been used to investigate long-acting nanoparticle formulations of multiple drugs, including those in combination with darunavir, in NHPs. researchgate.netnih.gov These models can simulate drug concentrations in various tissues and fluids, including the lymphatic system, which is crucial for understanding the disposition of nano-formulations. researchgate.netnih.gov Such models are instrumental in dose selection and for predicting human pharmacokinetics from preclinical data. page-meeting.org

In rat models, pharmacokinetic studies have been conducted to investigate drug-drug interactions, for example, between darunavir and other compounds, providing data on how co-administration can alter the pharmacokinetic parameters of each drug. researchgate.net

Mechanistic Drug-Drug Interaction Studies (In Vitro)drugbank.com

In vitro studies are fundamental in preclinical research to elucidate the mechanisms by which a drug candidate may interact with other co-administered therapeutic agents. These studies typically focus on the compound's potential to inhibit or induce drug-metabolizing enzymes and to interact with drug transporters. For Darunavir, in vitro research has been crucial in characterizing its drug-drug interaction (DDI) profile, primarily concerning Cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter.

Interaction with Cytochrome P450 Enzymes

In vitro experiments using human liver microsomes (HLMs) have established that Darunavir is primarily metabolized through oxidation by the CYP3A enzyme subfamily. nih.gov This finding identifies Darunavir as a potential victim in drug interactions, where co-administered drugs that induce or inhibit CYP3A could alter its plasma concentrations.

Conversely, Darunavir and other HIV protease inhibitors have been investigated for their potential to act as perpetrators in DDIs by inhibiting CYP enzymes. pmda.go.jp In vitro studies have demonstrated that Darunavir is an inhibitor of CYP3A4. oup.com The inhibitory constant (Ki) for Darunavir against CYP3A4 in human liver microsomes has been determined to be 0.40 µM, indicating a clinically relevant potential for inhibition. oup.com The inhibitory effects on other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, were found to be significantly weaker, with Ki values at least 60-fold higher. oup.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Darunavir

| CYP Isoform | Inhibition Potential | Ki Value (µM) | Reference |

| CYP3A4 | Potent | 0.40 | oup.com |

| Other CYPs | Weak | >24 | oup.com |

This table summarizes the inhibitory potency of Darunavir against various CYP450 enzymes as determined in human liver microsomes.

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug absorption and distribution. In vitro studies have revealed a dual interaction between Darunavir and P-gp, where Darunavir acts as both a substrate and an inhibitor of this transporter. kcl.ac.ukkcl.ac.uk

Studies utilizing Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that Darunavir is a substrate for P-gp-mediated efflux. kcl.ac.ukresearchgate.net The transport of Darunavir from the basolateral to the apical side was significantly greater than in the reverse direction, resulting in an efflux ratio of 6.3. researchgate.net This P-gp-mediated efflux can be inhibited by known P-gp inhibitors like verapamil, which reduced the efflux ratio to 1.2. researchgate.net

Furthermore, Darunavir itself has been shown to inhibit P-gp function. In one study using L-MDR1 cells, which overexpress P-gp, Darunavir inhibited the efflux of a P-gp probe substrate, calcein-AM, with an IC50 value of 121 µM. nih.gov Another study conducted on lymphocytes from healthy donors demonstrated that incubation with Darunavir led to a marked inhibition of P-gp activity, as measured by the efflux of rhodamine-123, an effect comparable to that of the specific P-gp inhibitor verapamil. Interestingly, the same study also observed a moderate, dose-dependent increase in the expression of P-gp on the surface of lymphocytes following exposure to Darunavir.

Table 2: In Vitro Interaction of Darunavir with P-glycoprotein (P-gp)

| In Vitro Model | Finding | Key Data | Reference |

| Caco-2 Cells | Darunavir is a P-gp substrate. | Efflux Ratio = 6.3 | researchgate.net |

| L-MDR1 Cells | Darunavir inhibits P-gp. | IC50 = 121 µM | nih.gov |

| Human Lymphocytes | Darunavir inhibits P-gp activity. | Marked inhibition of rhodamine-123 efflux | |

| Human Lymphocytes | Darunavir induces P-gp expression. | Moderate, dose-dependent increase |

This table outlines the key findings from in vitro studies investigating the interaction between Darunavir and the P-gp transporter.

These in vitro mechanistic studies are critical for predicting potential clinical drug-drug interactions. They indicate that Darunavir can affect the pharmacokinetics of co-administered drugs that are substrates of CYP3A4 or P-gp, and that its own pharmacokinetics can be influenced by potent modulators of these systems.

Q & A

Q. How should pharmacokinetic (PK) studies of darunavir be designed to account for special populations, such as pregnant women?

Methodological Answer: PK studies in special populations require a semi-mechanistic population PK model integrating intensive sampling data. For pregnant women, nonlinear protein binding analysis must be incorporated using subsets of total and unbound darunavir concentrations. Simulations of AUC0-τ and Ctrough during the third trimester should assess therapeutic exposure probability against predefined targets . Key steps:

- Collect plasma samples (e.g., 2601 samples from 85 women in a pregnancy/postpartum cohort).

- Use nonlinear mixed-effects modeling (NONMEM) to account for covariate effects (e.g., pregnancy-induced metabolic changes).

- Validate models via bootstrap or visual predictive checks.

Q. What methodologies are used to evaluate the emergence of darunavir resistance in clinical trials?

Methodological Answer: Resistance analysis involves genotypic/phenotypic testing of baseline and endpoint samples. For example, in the TITAN trial, emergent darunavir resistance-associated mutations (RAMs) were tracked using population sequencing. Key approaches:

Q. How can researchers assess darunavir’s efficacy in protease inhibitor (PI)-naive versus PI-experienced patients?

Methodological Answer: Conduct stratified analyses of virological response rates (e.g., POWER 1/2 studies) and correlate PK exposure with HIV RNA suppression. In PI-naive patients, once-daily darunavir/ritonavir 800/100 mg showed comparable efficacy to 400/100 mg (78% vs. 74% response rates at week 24). For PI-experienced patients, exclude those with baseline RAMs and monitor for PK-PD discordance .

Advanced Research Questions

Q. How can conflicting data on darunavir-associated cardiovascular disease (CVD) risk be reconciled across clinical and real-world studies?

Methodological Answer: Apply multivariate regression to adjust for confounders (e.g., age, comorbidities, ritonavir dose). In Janssen-sponsored trials, twice-daily darunavir/ritonavir 600/100 mg had higher CVD event rates (9.21/1000 person-years) versus once-daily 800/100 mg (0.71/1000 person-years), likely due to advanced disease states in the former group . Use pharmacovigilance trend analyses (e.g., FAERS/VigiBase) to compare darunavir with first-generation PIs, noting declining CVD reporting rates post-2009 .

Q. What experimental frameworks are optimal for investigating darunavir’s binding affinity to mutant HIV-1 protease variants?

Methodological Answer: Employ structure-based drug design (SBDD) using X-ray crystallography to resolve darunavir-protease complexes. For example, analyze mutations like L76V or I50V through free-energy perturbation (FEP) calculations and molecular dynamics simulations. Validate findings with in vitro susceptibility assays (e.g., PhenoSense) to quantify fold changes in IC50 .

Q. How should researchers integrate real-world data (RWD) with clinical trial findings to predict long-term darunavir resistance?

Methodological Answer: Use longitudinal genotypic surveillance in cohorts with virological failure. In the ANRS 165 Darulight study, track PK parameters (AUC, Ctrough) and correlate with emergent RAMs. Apply machine learning to RWD (e.g., electronic health records) to identify risk factors (e.g., suboptimal adherence, baseline CD4+ counts) .

Q. What strategies are effective for optimizing darunavir analogues to overcome pre-existing resistance?

Methodological Answer: Combine fragment-based drug design (FBDD) with thermodynamic profiling. Modify the bis-tetrahydrofuranyl (bis-THF) moiety to enhance hydrogen bonding with protease active sites. Test analogues against panels of resistant HIV strains (e.g., NL4-3 variants with V32I, L33F) and assess cytotoxicity in primary lymphocytes .

Methodological Notes

- Data Contradiction Resolution: For conflicting results (e.g., CVD risk), conduct meta-analyses stratified by dosing regimen, ritonavir exposure, and patient demographics .

- Ethical Considerations: Ensure resistance surveillance programs include diverse populations to address global accessibility and regional resistance patterns .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.